molecular formula C17H15ClN2O3 B5767748 5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5767748
M. Wt: 330.8 g/mol
InChI Key: VLOWCGWDFQVFIX-UHFFFAOYSA-N
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Description

5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methylbenzoic acid hydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • 5-(2-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole

Uniqueness

5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-10-4-6-12(13(18)8-10)17-19-16(20-23-17)11-5-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOWCGWDFQVFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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